5-Bromo-4-cyclobutyloxypyrimidin-2-amine
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Overview
Description
5-Bromo-4-cyclobutyloxypyrimidin-2-amine is a chemical compound with the molecular formula C8H10BrN3O and a molecular weight of 244.0921. However, there is limited information available about this specific compound.
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Amplifiers of Phleomycin
- 5-Bromo-N,N-dimethylpyrimidin-2-amine, a related compound, reacts with butyllithium to give derivatives that have been studied as potential amplifiers of phleomycin, a chemotherapeutic agent (Kowalewski et al., 1981).
Dihydrofolate Reductase Inhibitors
- Novel 2,4-diaminopyrimidines with substituents at the 5-position, structurally related to 5-Bromo-4-cyclobutyloxypyrimidin-2-amine, have been designed as dihydrofolate reductase (DHFR) inhibitors, showing potential in high-throughput synthesis and screening for enzymatic and antibacterial activity (Wyss et al., 2003).
Radiosensitizing Activity in Cancer Treatment
- Halogen-substituted pyrimidines like 5-bromouracil, which is similar to 5-Bromo-4-cyclobutyloxypyrimidin-2-amine, are used as radiotherapeutic agents in cancer treatment due to their ability to form reactive radicals upon interaction with electrons (Kumar & Sevilla, 2017).
Antimicrobial and Cytotoxic Activity
- Derivatives of pyrimidines, akin to 5-Bromo-4-cyclobutyloxypyrimidin-2-amine, have been synthesized and evaluated for their antibacterial and cytotoxic properties, demonstrating significant activity in some cases (Noolvi et al., 2014).
Amination of Polyhalopyridines
- The compound 5-bromo-2-chloropyridine, similar to 5-Bromo-4-cyclobutyloxypyrimidin-2-amine, has been aminated using a palladium-Xantphos complex, suggesting potential applications in chemical synthesis (Ji et al., 2003).
Safety And Hazards
Future Directions
Please note that this analysis is based on the limited information available and may not fully cover all aspects of your request. For more detailed information, please consult a specialist or conduct further research.
properties
IUPAC Name |
5-bromo-4-cyclobutyloxypyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-6-4-11-8(10)12-7(6)13-5-2-1-3-5/h4-5H,1-3H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXMFINXNZEFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC(=NC=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-cyclobutyloxypyrimidin-2-amine |
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